molecular formula C18H15N3O2S2 B2676497 8-methyl-N'-[2-(2-thienyl)acetyl]-8H-thieno[2,3-b]indole-2-carbohydrazide CAS No. 477869-01-5

8-methyl-N'-[2-(2-thienyl)acetyl]-8H-thieno[2,3-b]indole-2-carbohydrazide

Cat. No.: B2676497
CAS No.: 477869-01-5
M. Wt: 369.46
InChI Key: IFPPLTCUHOLYKS-UHFFFAOYSA-N
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Description

8-methyl-N'-[2-(2-thienyl)acetyl]-8H-thieno[2,3-b]indole-2-carbohydrazide, also known as MTTI, is an indole-based heterocyclic compound that has been widely studied for its biological and pharmacological properties. MTTI is a member of the thienoindole family and has been used in a variety of scientific research applications. The synthesis method of MTTI is relatively simple and it has been used in numerous studies due to its unique properties. In

Scientific Research Applications

Antioxidant and Antimicrobial Activities

Compounds structurally related to 8-methyl-N'-[2-(2-thienyl)acetyl]-8H-thieno[2,3-b]indole-2-carbohydrazide have been synthesized and evaluated for their promising antioxidant and antimicrobial activities. For example, thiazolidinone and azetidinone derivatives encompassing indolylthienopyrimidines have shown significant results in these areas, suggesting a potential for related compounds to possess similar properties (Saundane et al., 2012).

Antidiabetic Agents

New indole-based hybrid oxadiazole scaffolds with N-substituted acetamides have been recognized as potent antidiabetic agents, demonstrating the relevance of indole derivatives in the development of therapeutic agents for diabetes (Nazir et al., 2018).

Anticancer Investigations

Novel bis(indole) analogues have been synthesized and characterized for their anticancer activities, highlighting the utility of indole derivatives in searching for new anticancer agents (Choppara et al., 2015).

Anticholinesterase Activity

Indole-Isoxazole carbohydrazide derivatives have shown potential as anti-cholinesterase agents, indicating their applicability in Alzheimer's disease research and therapy (Mirfazli et al., 2018).

Diverse Biological Applications

The synthesis and evaluation of various indole derivatives, including those with carbohydrazide functionality, have been explored for their diverse biological applications, ranging from antimicrobial to antitumor activities. This demonstrates the versatility of compounds structurally related to this compound in scientific research (Bingul et al., 2019).

Properties

IUPAC Name

4-methyl-N'-(2-thiophen-2-ylacetyl)thieno[2,3-b]indole-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O2S2/c1-21-14-7-3-2-6-12(14)13-10-15(25-18(13)21)17(23)20-19-16(22)9-11-5-4-8-24-11/h2-8,10H,9H2,1H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFPPLTCUHOLYKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C3=C1SC(=C3)C(=O)NNC(=O)CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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